molecular formula C14H13BrO B13563638 1-(4-Biphenylyl)-2-bromoethanol

1-(4-Biphenylyl)-2-bromoethanol

Cat. No.: B13563638
M. Wt: 277.16 g/mol
InChI Key: GFUNMPBYFCBUAG-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)-2-bromoethanol is an organic compound characterized by the presence of a biphenyl group attached to a bromoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)-2-bromoethanol can be synthesized through several methods. One common approach involves the bromination of 1-(4-biphenylyl)ethanol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction typically occurs under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Biphenylyl)-2-bromoethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(4-biphenylyl)-2-ethanol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to form 1-(4-biphenylyl)-2-ethanol.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Substitution: 1-(4-Biphenylyl)-2-ethanol.

    Oxidation: 1-(4-Biphenylyl)-2-ethanone or 1-(4-Biphenylyl)-2-ethanal.

    Reduction: 1-(4-Biphenylyl)-2-ethanol.

Scientific Research Applications

1-(4-Biphenylyl)-2-bromoethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Biphenylyl)-2-bromoethanol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Biphenylyl)-2-bromoethanol can be compared with other similar compounds, such as:

    1-(4-Biphenylyl)-2-ethanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-(4-Biphenylyl)-2-chloroethanol: Contains a chlorine atom instead of bromine, which affects its reactivity and chemical properties.

    1-(4-Biphenylyl)-2-iodoethanol: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromo derivative.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

2-bromo-1-(4-phenylphenyl)ethanol

InChI

InChI=1S/C14H13BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10H2

InChI Key

GFUNMPBYFCBUAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CBr)O

Origin of Product

United States

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